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Introduction & Mechanism of Action

MDL 105,519 is a potent, selective, and systemically active antagonist of the glycine
recognition site (Glycine-B site) of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike
competitive NMDA antagonists (which bind the glutamate site) or channel blockers (like MK-
801), MDL 105,519 modulates the receptor allosterically.

In anxiety research, this compound is critical for investigating the glutamatergic hypothesis of
anxiety. It offers a unique pharmacological profile: it exhibits anxiolytic-like effects in specific
models but, unlike some other glycine antagonists, displays a narrow therapeutic window
regarding muscle relaxation.[2][3]

Pharmacological Profile[2][4][5][6][7]1[8][9][10][11]

e Chemical Name: (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic
acid[1][2][4][5]

» Target: NMDA Receptor Glycine-B site (

1]
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» Selectivity: >10,000-fold selective over AMPA, Kainate, and GABA receptors.[1]

o Key Advantage: Low risk of psychotomimetic side effects (e.g., hyperlocomotion, stereotypy)
compared to channel blockers like PCP or MK-801.

Mechanistic Signaling Pathway

The following diagram illustrates the interference of MDL 105,519 with the NMDA receptor
signaling cascade, specifically preventing the co-agonist action of glycine required for channel

opening.
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Caption: MDL 105,519 competitively inhibits glycine binding, preventing NMDA channel
opening and downstream cGMP accumulation.
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Formulation & Preparation Protocol

MDL 105,519 is an indole-carboxylic acid derivative.[1][2][4][5] It has poor water solubility and
requires specific formulation for in vivo administration.[1]

Reagents Required[10][11][13]

« MDL 105,519 (Solid)[1]

1.0 N NaOH (Sodium Hydroxide)[1]

0.9% Sterile Saline (NaCl)

1.0 N HCI (Hydrochloric Acid) for pH adjustment

pH meter or strips[1]

Step-by-Step Solubilization (Stock Concentration: 10
mg/mL)

o Weighing: Accurately weigh the required amount of MDL 105,519 (e.g., 10 mg).

e Initial Dissolution: Add a minimal volume of 1.0 N NaOH (approx. 50-100 pL per 10 mg drug).
[1] Vortex vigorously until the powder is fully dissolved and the solution is clear.

o Note: The compound forms a sodium salt in this step.[1]
e Dilution: Slowly add 0.9% Sterile Saline to reach ~90% of the final target volume.
e pH Adjustment (Critical):

o Check pH.[1] It will be highly alkaline.[1]

o Carefully titrate with 1.0 N HCI dropwise to adjust the pH to 7.4 + 0.2.[1]

o Warning: If pH drops below 7.0, the compound may precipitate out of solution.

e Final Volume: Adjust to the final volume with saline.
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« Sterilization: Pass through a 0.22 pm syringe filter if administering 1V or ICV.[1] For IP, this is
recommended but optional if prepared freshly in a clean hood.[1]

Experimental Protocols: Anxiety Research
Study Design: Separation-Induced Vocalization (SIV)

The SIV model in rat pups is the gold standard for detecting anxiolytic effects of glycine
antagonists, as it is sensitive to glutamatergic modulation.

Subject: Wistar Rat Pups (Postnatal Day 7—-11). Dosing Route: Intraperitoneal (i.p.).[1][6] Pre-
treatment Time: 30 minutes.

A. Dose-Response Workflow

Group Treatment Dose (mg/kg) Purpose

Baseline Anxiety

1 Vehicle N/A
Control
2 MDL 105,519 1.0 Low Dose
Mid Dose (Target
3 MDL 105,519 3.0 o
Anxiolytic)
High Dose (Test for
4 MDL 105,519 10.0 )
Sedation)
5 Diazepam 1.0 Positive Control

B. Behavioral Assay Procedure[1][7]

« |solation: Remove the pup from the mother and littermates.[1][6]

e Administration: Inject the assigned treatment (i.p.) in a volume of 10 mL/kg.

 Home Cage Return: Return pup to the home cage for 30 minutes to allow drug absorption.
o Testing:

o Place the pup in a sound-attenuated chamber with an ultrasonic microphone.[1]
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o Record ultrasonic vocalizations (USVs) in the 30-50 kHz range for 5 minutes.

o Metric: Total number of calls and total duration of calling.[1]

C. Mandatory Control: Motor Coordination (Rotarod)

Crucial Expert Insight: MDL 105,519 has been reported to induce muscle relaxation at doses
overlapping with or slightly lower than anxiolytic doses in some strains.[1] You must validate
that reduced vocalization is due to anxiolysis and not sedation.[1]

Apparatus: Rotarod configured for rat pups (low speed/diameter) or "Time on Inclined Plane"
(TIP).

Protocol: 30 minutes post-injection, place pup on the apparatus.

Metric: Latency to fall (seconds).

Interpretation: If USVs decrease but Rotarod latency remains stable, the effect is anxiolytic.
[1] If both decrease, the effect is confounded by sedation.

Experimental Workflow Diagram
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Caption: Workflow distinguishing specific anxiolytic effects from non-specific motor deficits.

Data Analysis & Interpretation
Expected Results
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e Vehicle: High number of USVs (distress calls).[1]
o MDL 105,519 (Effective Dose): Significant reduction in USVs compared to vehicle.[1][8]

o Sedation Flag: If the 10 mg/kg group shows >50% reduction in Rotarod latency, the
reduction in USVs at this dose is likely due to muscle relaxation, not pure anxiolysis.

Statistical Treatment

Calculate the Anxiolytic Index (Al) to normalize data:
e Al > 1.0: Indicates specific anxiolytic potential.[1]

e Al £ 1.0: Indicates non-specific sedation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1633640?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

